molecular formula C11H11ClO3 B1504827 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid CAS No. 1145681-01-1

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Cat. No. B1504827
CAS RN: 1145681-01-1
M. Wt: 226.65 g/mol
InChI Key: PQVUQOBVSQOFKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is a common method used in the synthesis of such compounds .

Scientific Research Applications

Photochemical Reactivity

A study on the photochemical reactivity of chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives, including compounds similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, shows that these compounds undergo dimerization upon excitation at the longest wavelength absorption band. This process involves a stereospecific cycloaddition to the substituted cyclobutane system, highlighting their potential in photochemical applications (Brune et al., 1994).

Synthesis of Hydroxy Derivatives

Research on the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid reveals efficient processes involving [2 + 2]-photocycloaddition reactions. This study indicates the potential of such compounds, closely related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, in synthesizing unique cyclobutane derivatives with significant applications in pharmaceutical and medicinal chemistry (Chang et al., 2018).

Antibacterial Properties

Research on novel heterocyclic compounds containing fragments like 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid demonstrates promising antibacterial properties. These compounds are synthesized and characterized for their potential application in combating bacterial infections, highlighting the significance of such chlorophenyl compounds in the development of new antibacterial agents (Mehta, 2016).

Potential in Boron Neutron Capture Therapy

A series of compounds including 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid (similar to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid) have been synthesized for potential use in boron neutron capture therapy (BNCT). These compounds demonstrate the versatility of cyclobutanecarboxylic acids in developing therapeutic agents for cancer treatment (Srivastava et al., 1999).

Synthesis of Novel Antimicrobial Compounds

Research into the synthesis and antimicrobial activity of various heterocyclic compounds, starting from materials like 4-chlorophenol, underscores the potential of chlorophenyl-derived compounds in pharmaceutical applications. The synthesized compounds, related to 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, show effectiveness against both gram-positive and gram-negative bacteria, emphasizing their role in developing new antimicrobial drugs (Wanjari, 2020).

properties

IUPAC Name

1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVUQOBVSQOFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679927
Record name 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

CAS RN

1145681-01-1
Record name 1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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